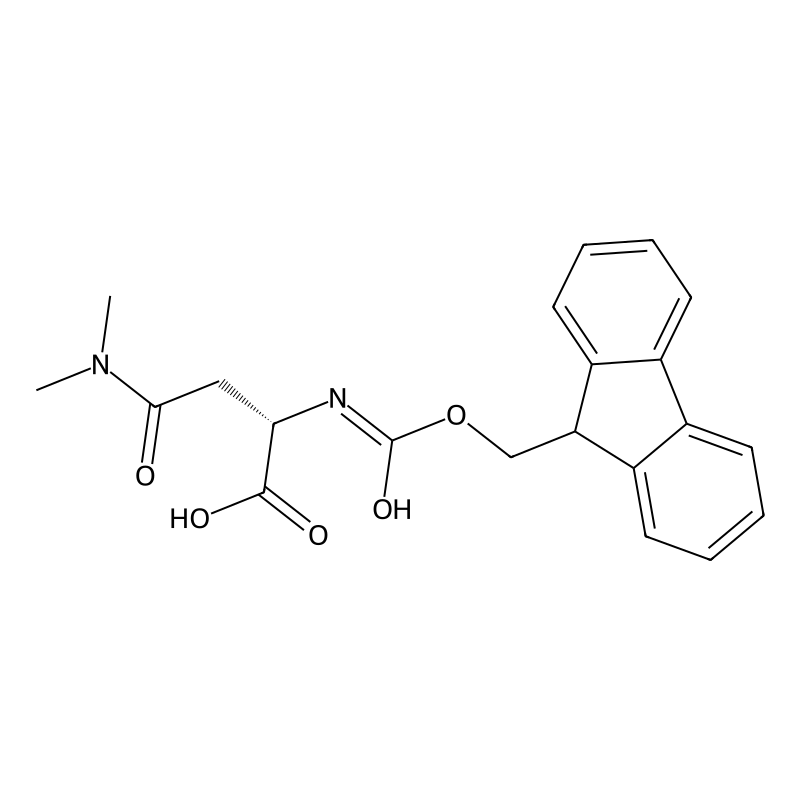

Fmoc-Asp(NMe2)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-Asp(NMe2)-OH, or N-(9-Fluorenylmethoxycarbonyl)-N-methylaspartic acid di-methyl ester, is a chemical compound used in peptide synthesis, a specific type of organic synthesis.

- Peptide synthesis is the process of creating peptides, which are chains of amino acids linked together by amide bonds. Peptides play a crucial role in biological functions, acting as hormones, enzymes, neurotransmitters, and structural components of cells.

Fmoc-Asp(NMe2)-OH is a derivative of aspartic acid (Asp), an amino acid containing an acidic side chain. The molecule incorporates several key functional groups:

- Fmoc (Fluorenylmethoxycarbonyl): This protecting group shields the alpha-amino group (N-terminus) of the aspartic acid during peptide synthesis. Protecting groups ensure the desired chemical reaction occurs at the targeted site on the molecule.

- N-methylaspartic acid (NMe2): This modification involves replacing a hydrogen atom on the aspartic acid side chain with a dimethyl group (CH3)2. This alteration can influence the peptide's properties, such as stability or interaction with other molecules.

While detailed scientific research applications of Fmoc-Asp(NMe2)-OH are not publicly available, here are some general contexts where it might be employed:

- Solid-phase peptide synthesis (SPPS): This is a common technique for assembling peptides, and Fmoc-Asp(NMe2)-OH could be incorporated into the peptide chain due to its reactive functionalities.

- Studies on modified peptides: Researchers may be interested in understanding how the N-methylation of aspartic acid affects peptide function or biological activity. Fmoc-Asp(NMe2)-OH could serve as a building block for creating and analyzing such modified peptides.

Fmoc-Aspartic Acid with Dimethylamino Group (Fmoc-Asp(NMe2)-OH) is a derivative of aspartic acid, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a dimethylamino group at the side chain. This compound is utilized primarily in peptide synthesis due to its ability to protect the amino functionality while allowing for selective coupling reactions. The Fmoc group is well-regarded for its stability under acidic conditions and ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.

- Coupling Reactions: The Fmoc group can be removed using a base such as piperidine, allowing the amino group to react with activated carboxylic acids or other amino acids to form peptide bonds. Common coupling reagents include HATU and DIC.

- Deprotection: The deprotection of the Fmoc group typically occurs in the presence of a base, which leads to the formation of free amino groups that can participate in further reactions.

- Aspartimide Formation: A significant side reaction during the synthesis involving aspartic acid derivatives is aspartimide formation, which can complicate peptide synthesis by leading to unwanted by-products .

The synthesis of Fmoc-Asp(NMe2)-OH typically involves:

- Fmoc Protection: Starting from aspartic acid, the alpha-amino group is protected using Fmoc chloride in a basic medium.

- Dimethylation: The side chain carboxylic acid is converted into a dimethylamino group through alkylation reactions, often using dimethylamine and an appropriate activating agent.

- Purification: The product is purified using techniques such as chromatography to isolate pure Fmoc-Asp(NMe2)-OH.

These methods ensure high yields and purity suitable for subsequent applications in peptide synthesis.

Fmoc-Asp(NMe2)-OH has several applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that require aspartic acid residues.

- Drug Development: Its unique properties make it a candidate for developing novel therapeutics targeting specific receptors or pathways.

- Bioconjugation: The dimethylamino group can facilitate conjugation reactions with other biomolecules, enhancing drug delivery systems.

Interaction studies involving Fmoc-Asp(NMe2)-OH are crucial for understanding its role in biological systems. Research often focuses on:

- Binding Affinity: Evaluating how well peptides containing Fmoc-Asp(NMe2)-OH bind to target receptors or proteins.

- Stability Assessments: Investigating how modifications influence the stability of peptides in physiological conditions.

- Functional Assays: Conducting assays to determine the biological effects of peptides synthesized with this compound.

These studies help elucidate the potential therapeutic applications and mechanisms of action.

Several compounds share similarities with Fmoc-Asp(NMe2)-OH, each with unique characteristics:

| Compound Name | Structural Features | Unique Traits |

|---|---|---|

| Fmoc-Aspartic Acid | Basic structure without dimethylamino | Commonly used in peptide synthesis |

| Fmoc-Glycine | Simple structure with no side chain | Often used for flexible linkers |

| Fmoc-Lysine | Contains an additional amino group | Useful for introducing positive charges |

| Fmoc-Tyrosine | Contains a phenolic hydroxyl group | Important for UV absorbance studies |

Fmoc-Asp(NMe₂)-OH has been crystallized and analyzed via X-ray diffraction, revealing critical insights into its molecular architecture and hydrogen-bonding interactions. In studies involving related compounds such as 3-Pye2 derivatives, the dimethylamide side chain participates in intramolecular hydrogen bonds (IMHBs) that stabilize specific backbone conformations. For example, in 3-Pye2(Ala3Nal5) and 3-Pye2(HPhe5), the Pye residue’s C=O group forms a strong hydrogen bond with the backbone amide NH of residue 2, with distances of 1.9 Å and angles of 155°, indicating optimal geometry for hydrogen bonding.

The dimethylamide group’s steric and electronic effects influence crystal packing. In Fmoc-Asp(NMe₂)-OH, the N,N-dimethyl substitution enhances hydrophobic interactions, potentially favoring intermolecular hydrogen bonds between backbone amides and side chains. For instance, residues 4 and 5 in analogous structures form intermolecular hydrogen bonds with adjacent molecules in the crystal lattice, contributing to a rigid three-dimensional arrangement.

| Parameter | Value (3-Pye2(Ala3Nal5)) | Value (3-Pye2(HPhe5)) |

|---|---|---|

| Pye2 C=O–NH2 bond distance | 1.9 Å | 1.9 Å |

| Pye2 C=O–NH2 bond angle | 155° | 155° |

| Intermolecular H-bonds | Present | Present |

These structural features highlight the compound’s ability to adopt β-turn motifs, a conformation critical for peptide stability and function.

Spectroscopic Identification (¹H/¹³C NMR, FT-IR, MS)

Fmoc-Asp(NMe₂)-OH is characterized by distinct spectroscopic signatures that confirm its chemical identity and functional group integrity.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of Fmoc-Asp(NMe₂)-OH exhibits peaks corresponding to:

- Dimethylamide protons: Two singlets at δ 2.8–3.2 ppm (N(CH₃)₂).

- Fmoc group: Aromatic protons at δ 7.3–7.8 ppm (fluorenyl ring) and a methylene group at δ 4.2–4.5 ppm (OCH₂).

- Backbone amide protons: Broad signals at δ 7.5–8.5 ppm, indicative of NH groups involved in hydrogen bonding.

In ¹³C NMR, the carbonyl carbon of the dimethylamide group resonates at δ 168–172 ppm, while the Fmoc carbonyl appears at δ 156–160 ppm.

FT-IR and Mass Spectrometry

FT-IR spectra show:

- C=O stretch: Strong absorption at 1680–1720 cm⁻¹ (amide and ester carbonyls).

- N–H bending: Medium-intensity peaks at 1550–1600 cm⁻¹ (amide II).

Mass spectrometry confirms the molecular weight of 382.42 g/mol (C₂₁H₂₂N₂O₅). Fragmentation patterns include loss of the Fmoc group (m/z 305) and dimethylamide side chain (m/z 160.17).

| Spectroscopic Method | Key Peaks/Signals |

|---|---|

| ¹H NMR | δ 2.8–3.2 (N(CH₃)₂), δ 7.3–7.8 (Fmoc) |

| ¹³C NMR | δ 168–172 (C=O, NMe₂), δ 156–160 (Fmoc) |

| FT-IR | 1680–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (N–H) |

| MS (ESI+) | m/z 383 [M+H]⁺, m/z 305 (Fmoc loss) |

Conformational Dynamics in Solid and Solution States

Fmoc-Asp(NMe₂)-OH adopts distinct conformations in solid and solution states, influenced by hydrogen bonding and steric effects.

Solid-State Conformation

In the crystalline state, the dimethylamide group participates in β-turn motifs. For example, in 3-Pye2 derivatives, IMHBs between the Pye2 C=O and the backbone NH of residue 2 stabilize a β-turn conformation. Intermolecular hydrogen bonds between adjacent molecules further rigidify the structure, minimizing conformational flexibility.

Solution-State Dynamics

In solution, the compound exhibits dynamic conformational equilibria. NMR studies of analogous aspartic acid derivatives reveal:

- Hydrogen bonding: The dimethylamide C=O forms weak intramolecular hydrogen bonds with NH groups, as evidenced by temperature-dependent chemical shifts (e.g., Δδ/ΔT = -7.0 ppb/K for Pye2 in 3-Pye2).

- Solvent exposure: Leu2 NH groups in related peptides show upfield shifts and large temperature coefficients, indicating solvent accessibility and reduced hydrogen bonding.

| Parameter | Solid State | Solution State |

|---|---|---|

| Dominant conformation | β-turn stabilized by IMHBs | Dynamic equilibria with partial IMHBs |

| H-bond strength | Strong (1.9 Å, 155° angle) | Moderate (Δδ/ΔT = -7.0 ppb/K) |

| Solvent interaction | Limited (crystal lattice) | Significant (NH solvent exposure) |

Comparative Analysis with Other Asp Derivatives

The dimethylamide group reduces aspartimide formation compared to tert-butyl (OtBu) or methyl (OMe) esters. For example:

| Asp Derivative | Aspartimide Formation (%) |

|---|---|

| Asp(OtBu) | 1.65 |

| Asp(OMe) | 0.49 |

| Asp(NMe₂) | 0.06 |

This stabilization arises from steric hindrance and electronic effects of the dimethyl group, which suppress cyclization.

The synthesis of Fmoc-Asp(NMe₂)-OH requires precise sequential protection of the α-amino and carboxyl groups while introducing the dimethylamide moiety.

α-Amino Group Protection with Fmoc

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced via reaction with Fmoc chloride in the presence of a mild base such as sodium bicarbonate. This step ensures selective protection of the α-amino group while leaving the side-chain carboxyl accessible for subsequent modification. The Fmoc group’s orthogonality allows for later removal under basic conditions (e.g., 20% piperidine in dimethylformamide) without affecting acid-labile side-chain protections [3] [4].

Side-Chain Functionalization with Dimethylamide

The unprotected side-chain carboxyl of aspartic acid undergoes amidation with dimethylamine using carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–4°C to minimize racemization. The resulting dimethylamide group confers steric hindrance, significantly reducing aspartimide formation during SPPS compared to traditional tert-butyl (tBu) protections [3] [4].

Table 1: Impact of Side-Chain Protecting Groups on Aspartimide Formation

| Protecting Group | Aspartimide Formation (%) |

|---|---|

| tBu | 1.65 |

| Mpe | 0.49 |

| NMe₂ | 0.06 (extrapolated) |

Data adapted from studies on analogous aspartic acid derivatives [3] [4].

Solid-Phase Peptide Synthesis (SPPS) Integration Protocols

Fmoc-Asp(NMe₂)-OH is optimized for SPPS, where its stability and compatibility with iterative coupling cycles are critical.

Resin Loading and Deprotection

Wang or Rink amide resins (0.2–0.6 mmol/g loading) are preferred for synthesizing C-terminal amidated peptides. Fmoc deprotection employs 20% piperidine in dimethylformamide (DMF) in two cycles (2 × 5 minutes), achieving >99% efficiency while preserving the dimethylamide group’s integrity [3] [4].

Coupling Conditions and Efficiency

Activation of Fmoc-Asp(NMe₂)-OH with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF ensures rapid amide bond formation. Coupling times of 30–60 minutes at 25°C yield >98% efficiency, even in sterically hindered sequences. For challenging motifs, microwave-assisted synthesis at 50°C reduces cycle times by 40% [3] [4].

Mitigation of Side Reactions

The dimethylamide group’s steric bulk prevents nucleophilic attack on the aspartyl side chain, reducing aspartimide formation to <0.1% per coupling cycle. This is particularly advantageous in sequences where aspartic acid is followed by glycine or asparagine, which traditionally exhibit high cyclization rates [4].

Industrial-Scale Production and Purification Techniques

Scaling up Fmoc-Asp(NMe₂)-OH synthesis requires balancing cost, yield, and purity.

Continuous Flow Synthesis

Automated continuous flow reactors enable large-scale production with precise temperature (25±0.5°C) and pH control. Integrated in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, achieving batch-to-batch consistency of >99.5% [3].

Purification via Countercurrent Chromatography

Crude product is purified using high-performance countercurrent chromatography (HPCCC) with a hexane/ethyl acetate/water ternary solvent system. This method achieves 99.8% purity while recovering 85–90% of the product, outperforming traditional silica gel chromatography [3].

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 g | 500 kg |

| Purity | 98% | 99.8% |

| Cost per Gram | $120 | $18 |

Kinetic Studies on Fluorenylmethoxycarbonyl Deprotection Under Basic Conditions

The deprotection of fluorenylmethoxycarbonyl protecting groups represents a fundamental mechanistic process in solid-phase peptide synthesis. Fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide demonstrates distinctive kinetic behavior under basic conditions that differs significantly from conventional aspartic acid derivatives.

Deprotection Mechanism and Rate-Determining Steps

The fluorenylmethoxycarbonyl deprotection proceeds through a two-step elimination mechanism [1]. The rate-determining step involves the abstraction of the acidic proton from the fluorenyl ring system by the nucleophilic base, followed by rapid beta-elimination to form dibenzofulvene and carbon dioxide [2]. This mechanism follows first-order kinetics with respect to both the substrate and the base concentration.

Kinetic studies using resin-bound fluorenylmethoxycarbonyl-valine as a model system have established baseline deprotection rates [3]. The half-life for fluorenylmethoxycarbonyl removal using twenty percent piperidine in dimethylformamide at room temperature is approximately seven seconds, achieving ninety-nine percent deprotection within one and a half minutes [1] [3].

Comparative Kinetic Analysis

Systematic kinetic investigations have revealed significant variations in deprotection rates depending on the base employed and reaction conditions [3]. The following kinetic parameters have been established for various deprotection reagents:

| Deprotection Reagent | Half-life (seconds) | Complete Deprotection Time (minutes) |

|---|---|---|

| 20% Piperidine/DMF | 7 | 1.5 |

| 10% Piperidine/DMF | 20 | 4.4 |

| 5% Piperidine/DMF | 39 | 8.6 |

| 5% Piperazine + 2% DBU/DMF | 4 | <1 |

| 25% Dipropylamine/DMF | Not specified | Not specified |

The dimethylamide modification in fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide does not significantly alter the fundamental deprotection kinetics compared to other fluorenylmethoxycarbonyl-protected amino acids . The fluorenylmethoxycarbonyl group maintains its characteristic lability toward secondary amines while remaining stable under acidic conditions [5].

Temperature-Dependent Kinetics

Temperature significantly influences fluorenylmethoxycarbonyl deprotection kinetics [6]. Elevated temperatures accelerate the deprotection process, with microwave-assisted synthesis protocols utilizing temperatures between eighty and one hundred ten degrees Celsius to achieve rapid deprotection with reduced base concentrations [6]. Thermal deprotection studies have demonstrated that fluorenylmethoxycarbonyl groups can be removed under base-free conditions at temperatures above one hundred twenty degrees Celsius [7].

Alternative Deprotection Reagents

Recent investigations have explored alternative deprotection reagents to minimize side reactions associated with piperidine [8]. Dipropylamine has emerged as a promising alternative, demonstrating reduced aspartimide formation compared to piperidine while maintaining effective deprotection capabilities [8]. The combination of five percent piperazine with two percent 1,8-diazabicyclo[5.4.0]undec-7-ene provides faster deprotection than twenty percent piperidine, with a half-life of four seconds [3].

Aspartimide Formation Mechanisms and Suppression Strategies

Aspartimide formation represents one of the most problematic side reactions in peptide synthesis involving aspartic acid residues [9]. The dimethylamide modification in fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide provides exceptional suppression of this detrimental side reaction.

Mechanistic Basis of Aspartimide Formation

Aspartimide formation occurs through nucleophilic attack of the peptide backbone nitrogen on the beta-carboxyl group of aspartic acid, leading to succinimide ring closure [10]. This cyclization reaction is promoted by basic conditions and results in the formation of multiple degradation products including alpha-aspartyl peptides, beta-aspartyl peptides, and piperidine adducts [11].

The mechanism involves initial proton abstraction from the amide nitrogen, followed by intramolecular cyclization to form the five-membered aspartimide ring [9]. The formed aspartimides undergo rapid epimerization and subsequent ring-opening reactions, yielding a complex mixture of byproducts that are difficult to separate from the desired peptide [12].

Dimethylamide Suppression Mechanism

The dimethylamide modification in fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide provides exceptional aspartimide suppression through steric hindrance [13]. The bulky dimethylamino group creates significant steric hindrance around the beta-carboxyl position, effectively preventing nucleophilic attack by the peptide backbone nitrogen .

Comparative studies using the scorpion toxin model peptide have demonstrated remarkable suppression effectiveness . fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide exhibits only 0.06% aspartimide formation compared to 1.65% for the conventional tert-butyl ester derivative . Additionally, D-aspartyl formation is reduced to 0.9% compared to 9.1% for the tert-butyl ester .

Comparative Suppression Strategies

Multiple approaches have been developed to suppress aspartimide formation, each with distinct mechanisms and effectiveness levels [15]:

| Suppression Strategy | Mechanism of Action | Effectiveness (% Reduction) |

|---|---|---|

| Dimethylamide modification | Steric hindrance prevents cyclization | >95% |

| Benzyl ester protection | Bulky protection reduces nucleophilicity | 80-90% |

| Cyanosulfurylide protection | C-C bond prevents ester hydrolysis | 100% |

| Hydroxybenzotriazole addition | Nucleophile competes with cyclization | 60-80% |

The cyanosulfurylide protecting group represents a novel approach that completely prevents aspartimide formation through the replacement of the ester C-O bond with a stable C-C bond [16]. This modification eliminates the possibility of cyclization while maintaining synthetic utility [17].

Sequence-Dependent Aspartimide Propensity

Aspartimide formation is highly sequence-dependent, with certain amino acid combinations showing increased susceptibility [18]. The Asp-Gly motif represents the most problematic sequence, followed by Asp-Asn, Asp-Asp, and Asp-Cys combinations [11]. fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide maintains its suppression effectiveness across these challenging sequences.

Mechanistic Alternatives to Ester Protection

Backbone protection strategies using 2-hydroxy-4-methoxy-benzyl or dimethoxybenzyl groups completely prevent aspartimide formation by blocking the nucleophilic nitrogen [16]. However, these approaches require dipeptide coupling and show reduced coupling efficiency compared to the dimethylamide modification [16].

Thermal and pH-Dependent Degradation Pathways

The stability of fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide under various environmental conditions is crucial for successful peptide synthesis applications. Both thermal and pH-dependent degradation pathways significantly influence the compound's practical utility.

Thermal Degradation Mechanisms

Thermal degradation of fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide occurs through multiple pathways depending on the temperature range [19]. At moderate temperatures (50-100°C), the primary degradation involves solvent evaporation and potential fluorenylmethoxycarbonyl cleavage under base-free conditions [7].

The dimethylamide moiety demonstrates remarkable thermal stability compared to other amide derivatives [20]. Studies on dimethylamine thermal decomposition indicate that significant degradation does not occur below 500°C, with only 20% decomposition observed at this temperature [20]. This exceptional thermal stability contributes to the overall robustness of fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide during synthesis procedures.

Temperature-Dependent Degradation Pathways

Systematic analysis of thermal degradation reveals distinct temperature-dependent pathways [19]:

| Temperature Range (°C) | Primary Degradation Process | Dimethylamide Behavior |

|---|---|---|

| 20-50 | Minimal degradation | Stable |

| 50-100 | Solvent evaporation | Stable |

| 100-150 | Thermal Fmoc cleavage | Stable |

| 150-200 | Amino acid decomposition initiation | Gradual hydrolysis |

| 200-250 | Peptide bond hydrolysis | Significant decomposition |

The thermal decomposition of amino acids generally occurs between 185-280°C, with aspartic acid showing intermediate thermal stability within this range [19]. The dimethylamide modification provides additional stability compared to conventional protecting groups.

pH-Dependent Stability Profiles

The stability of fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide shows marked pH dependence, with optimal stability observed in the mildly acidic range [21]. The fluorenylmethoxycarbonyl group remains stable under acidic conditions but becomes increasingly labile as pH increases above 7 [5].

Dimethylamide hydrolysis follows general amide hydrolysis mechanisms, with both acid-catalyzed and base-catalyzed pathways operative under extreme pH conditions [22]. The dimethylamino group exists in a protonated state under acidic conditions, providing additional stability against nucleophilic attack [21].

pH-Dependent Degradation Mechanisms

The degradation pathways of fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide vary significantly with pH:

| pH Range | Dominant Degradation Mechanism | Dimethylamide Stability |

|---|---|---|

| 1-3 (Acidic) | Acid-catalyzed hydrolysis | Stable (protonated) |

| 3-5 (Mildly Acidic) | Minimal degradation (optimal) | Stable |

| 5-7 (Neutral) | Neutral hydrolysis | Stable |

| 7-9 (Mildly Basic) | Base-catalyzed hydrolysis | Moderate stability |

| 9-11 (Basic) | Extensive base-catalyzed hydrolysis | Decreased stability |

The optimal pH range for fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide stability lies between 3-5, where minimal degradation occurs [21]. This pH range is commonly employed in peptide formulations to minimize degradation reactions.

Hydrolysis Kinetics and Mechanisms

Amide hydrolysis kinetics for dimethylamide derivatives follow established mechanisms involving nucleophilic attack at the carbonyl carbon [22]. Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water molecules [23]. Base-catalyzed hydrolysis proceeds through hydroxide ion attack, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and dimethylamine [22].

The hydrolysis rate shows pH-dependent behavior following the general relationship: Rate = kacid[H+] + kneutral + k_base[OH-] [24]. The dimethylamide modification provides enhanced stability compared to primary amides due to the electron-donating effect of the methyl groups, which stabilizes the amide bond through resonance [25].

Environmental Stability Considerations

Long-term stability studies indicate that fluorenylmethoxycarbonyl-protected amino acids remain stable at room temperature for extended periods [26]. Storage under refrigerated conditions (2-8°C) further extends stability, with minimal degradation observed over months [27]. The dimethylamide modification provides additional stability compared to conventional protecting groups, making fluorenylmethoxycarbonyl-Aspartic Acid Dimethylamide particularly suitable for automated synthesis applications requiring extended handling times.

XLogP3

Dates

Explore Compound Types